molecular formula C29H42O10 B1261005 Strophalloside

Strophalloside

Cat. No. B1261005
M. Wt: 550.6 g/mol
InChI Key: HULMNSIAKWANQO-ABOSTDGNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strophalloside is a natural product found in Antiaris toxicaria and Streblus asper with data available.

Scientific Research Applications

Anti-Cancer Properties

Strophalloside, isolated from Antiaris toxicaria, demonstrates significant potential as an anticancer agent, particularly against gastric carcinoma. In vitro studies revealed that strophalloside effectively reduces cell viability, inhibits cell growth, and suppresses cell migration and invasion in gastric carcinoma SGC-7901 cells. This compound induces apoptosis through a mitochondrial pathway involving the release of cytochrome c, leading to the activation of the caspase-dependent apoptosis pathway (Zhang et al., 2015). Furthermore, strophalloside, along with other cardenolides from Antiaris toxicaria, showed substantial inhibitory activity against various cancer cell lines, including chronic myelogenous leukemia (K562), human gastric carcinoma (SGC-7901), and human hepatoma (SMMC-7721) (Que et al., 2010).

Selective Cytotoxicity

Strophalloside displays selective cytotoxicity against certain cancer cell lines. In the context of a comprehensive study on Reevesia formosana, strophalloside was identified as one of the compounds with specific cytotoxicity towards NCI–H460 cells, showcasing the potential of this compound in targeted cancer therapy (Chang et al., 2017).

Molecular Mechanism and Pathway

The molecular mechanism of strophalloside's anticancer effects involves the mitochondrial-mediated apoptosis pathway. The compound's interaction with gastric adenocarcinoma cells leads to a sequence of cellular events, including changes in mitochondrial membrane potential, release of cytochrome c, and activation of caspases, all hallmark features of apoptosis (Zhang, 2015).

properties

Product Name

Strophalloside

Molecular Formula

C29H42O10

Molecular Weight

550.6 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15-,17+,18-,19+,20-,22-,23-,24-,25+,26-,27+,28+,29+/m1/s1

InChI Key

HULMNSIAKWANQO-ABOSTDGNSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O

synonyms

strophalloside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Strophalloside
Reactant of Route 2
Strophalloside
Reactant of Route 3
Strophalloside
Reactant of Route 4
Strophalloside
Reactant of Route 5
Strophalloside
Reactant of Route 6
Strophalloside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.